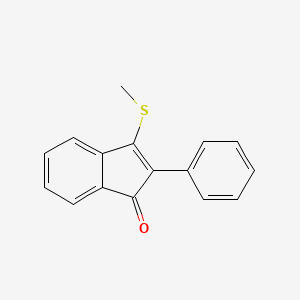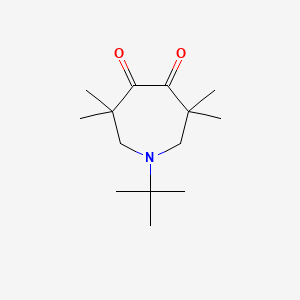
1H-Pyrrole, 2,5-bis(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,5-bis(4-bromophenyl)- is a substituted methane derivative where three hydrogen atoms of the methane molecule are replaced by two pyrrole rings and one 4-bromophenyl moiety
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- typically involves an acid-catalyzed condensation reaction of pyrrole or a substituted pyrrole with an aldehyde. The crude product is then purified to obtain the corresponding dipyrromethane, which serves as a precursor for further synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,5-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole rings, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups into the pyrrole rings .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,5-bis(4-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of porphyrins, fluorescent laser dyes, and fluorophores.
Biology: The compound is used in imaging applications and as a chemo-sensor.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique structural properties.
Wirkmechanismus
The mechanism by which 1H-Pyrrole, 2,5-bis(4-bromophenyl)- exerts its effects involves interactions at the molecular level. The pyrrole rings and bromophenyl moiety can participate in various chemical interactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in different fields, as they determine the compound’s behavior under specific conditions .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2,5-bis(4-bromophenyl)- can be compared with other similar compounds, such as:
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole: This compound has a similar structure but with methyl groups instead of additional pyrrole rings.
2,5-Bis(4-bromophenyl)-p-xylene: Another structurally related compound with different substituents on the aromatic rings.
The uniqueness of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
55368-36-0 |
|---|---|
Molekularformel |
C16H11Br2N |
Molekulargewicht |
377.07 g/mol |
IUPAC-Name |
2,5-bis(4-bromophenyl)-1H-pyrrole |
InChI |
InChI=1S/C16H11Br2N/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,19H |
InChI-Schlüssel |
IQBOGGBDBMIETI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C3=CC=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)


methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)



![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)

